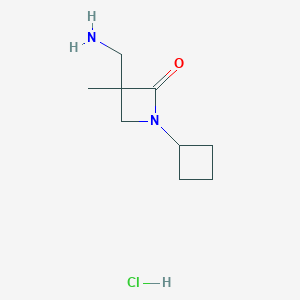

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride

Description

Azetidinone Fundamentals and Historical Context

Azetidinones, or β-lactams, are four-membered cyclic amides characterized by a nitrogen atom at position 1 and a carbonyl group at position 2. Their discovery traces back to Hermann Staudinger’s 1907 synthesis of the first synthetic β-lactam. However, the biological significance of azetidinones emerged with Alexander Fleming’s 1929 discovery of penicillin, a β-lactam antibiotic that revolutionized infectious disease treatment. The structural core of penicillin and related antibiotics (cephalosporins, carbapenems) features a strained β-lactam ring, which is critical for their mechanism of action. Over time, azetidinones have expanded beyond antimicrobial applications, with derivatives now explored for anti-inflammatory, anticancer, and enzyme-inhibitory properties.

β-Lactam Chemistry Significance

The β-lactam ring’s reactivity stems from its high ring strain, quantified by the Woodward parameter h, which measures nitrogen pyramidalization. Monobactams exhibit lower h values (0.05–0.10 Å), reflecting greater planarity and stability, while carbapenems (h = 0.50–0.60 Å) are highly reactive due to pronounced pyramidal geometry. This strain enables β-lactams to acylate penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. However, bacterial resistance via β-lactamase-mediated hydrolysis remains a challenge, driving research into structurally modified azetidinones.

Table 1: Woodward Parameter (h) and Reactivity of β-Lactam Classes

| Class | h (Å) | Reactivity Profile |

|---|---|---|

| Monobactams | 0.05–0.10 | Moderate |

| Cephems | 0.20–0.25 | High |

| Penams | 0.40–0.50 | Very high |

| Carbapenems | 0.50–0.60 | Extreme |

Position of 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one in Heterocyclic Chemistry

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride (CAS: 2230799-56-9) is a bicyclic azetidinone derivative featuring a cyclobutyl group at position 1 and an aminomethyl substituent at position 3. The cyclobutyl moiety introduces conformational rigidity, potentially enhancing target binding specificity, while the aminomethyl group enables further functionalization. This compound belongs to a broader class of nitrogen-containing heterocycles, which constitute ~60% of FDA-approved small-molecule drugs due to their structural diversity and bioactivity.

Table 2: Structural Features and Implications of 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one

| Feature | Structural Role | Biological Implication |

|---|---|---|

| β-Lactam core | Enzyme inhibition | Potential PBP or protease targeting |

| Cyclobutyl group | Conformational restriction | Improved pharmacokinetic properties |

| Aminomethyl group | Solubility and derivatization site | Enhanced bioavailability |

Research Significance and Applications Overview

The compound’s hybrid structure merges azetidinone reactivity with cyclobutane’s steric effects, making it a candidate for drug discovery. Patents highlight azetidinone-cyclobutane hybrids as Janus kinase (JAK) inhibitors for inflammatory and autoimmune diseases. Additionally, its aminomethyl group aligns with strategies to optimize metabolic stability and blood-brain barrier penetration in central nervous system (CNS) therapeutics. Recent synthetic advances, such as aza-Michael additions and Suzuki–Miyaura cross-coupling, enable efficient diversification of similar azetidinone scaffolds.

Properties

IUPAC Name |

3-(aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-9(5-10)6-11(8(9)12)7-3-2-4-7;/h7H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHQXNQNSPNILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CCC2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors via Acid-Catalyzed Ring Closure

A common synthetic pathway involves the cyclization of cyclobutylamine derivatives with azetidinone precursors. For example, tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate undergoes deprotection in the presence of hydrochloric acid (HCl) in dichloromethane (DCM) and 1,4-dioxane, yielding the hydrochloride salt. The reaction proceeds via protonation of the carbamate group, followed by nucleophilic attack of the amine on the azetidinone carbonyl, forming the four-membered β-lactam ring.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DCM/1,4-dioxane (1:1 v/v) |

| Temperature | 20°C |

| Catalyst | HCl (4N in dioxane) |

| Reaction Time | 5.5–24 hours |

| Yield | 55–75% |

This method prioritizes mild conditions to prevent β-lactam ring degradation, a common challenge in azetidinone synthesis.

Palladium-Catalyzed Cross-Coupling for Functionalization

Industrial-scale synthesis often employs palladium catalysts to introduce methyl groups at the azetidinone 3-position. A representative protocol uses tBuXPhos palladacycle (Gen 1) with sodium tert-butoxide in tert-butanol at 60°C. The reaction achieves 55% yield by coupling cis-3-aminocyclobutyl)methanol hydrochloride with a chlorinated pteridinone intermediate.

Optimization Insights

- Catalyst Loading : 0.5–1.0 mol% palladium ensures cost efficiency.

- Base Selection : Sodium tert-butoxide outperforms weaker bases (e.g., K2CO3) in deprotonating the amine.

- Solvent Effects : tert-Butanol enhances solubility of polar intermediates, reducing side reactions.

Industrial Production Strategies

Continuous Flow Reactor Systems

Large-scale manufacturing utilizes continuous flow reactors to improve heat transfer and mixing. A patented method (WO2022156789A1) describes:

- Precursor Mixing : Cyclobutylamine and azetidinone precursors are fed into a microreactor at 10 mL/min.

- Acid Quenching : HCl gas is introduced post-cyclization to precipitate the hydrochloride salt.

- Crystallization : Ethanol/water (70:30) achieves >99% purity via temperature-controlled recrystallization.

Scalability Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Purity | 98% | 99.5% |

| Energy Consumption | High | Low |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

| Method | Column | Mobile Phase | Retention Time |

|---|---|---|---|

| Reverse-phase HPLC | C18 (4.6 × 150 mm) | 0.1% TFA in H2O/MeCN | 8.3 min |

Challenges and Mitigation Strategies

β-Lactam Ring Instability

Exposure to bases or prolonged heating induces ring-opening. Solutions include:

- Low-Temperature Processing : Reactions conducted below 25°C.

- Inert Atmosphere : Nitrogen purging minimizes oxidative degradation.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted azetidinone derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic process. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and similar hydrochlorides from the Enamine Ltd. catalogue ():

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| 3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride | Not explicitly provided | - | β-lactam core, cyclobutyl group, 3-methyl and 3-aminomethyl substituents | Pharmaceutical intermediate, β-lactam reactivity studies, polymer precursors |

| 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride | C₉H₁₆ClFN₂O | 211.68 | Fluoro-substituted azetidine, ketone group at 1-position | Fluorinated drug candidates, metabolic stability enhancement |

| 2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride | C₈H₁₆ClFN₂O | 210.68 | Spiro[3.3]heptane core with 6,6-difluoro substituents, ethylamine backbone | Conformationally restricted amines for receptor-targeted drug design |

Critical Observations

β-Lactam Core vs. Azetidine Derivatives

- The target compound’s β-lactam ring introduces significant ring strain, predisposing it to nucleophilic ring-opening reactions. This reactivity is absent in non-lactam azetidines like 1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride, which instead contains a stable ketone group .

Fluorine and Spirocyclic Modifications

- The fluoro-substituted azetidine (C₉H₁₆ClFN₂O) leverages fluorine’s electronegativity to improve metabolic stability and alter electronic properties, making it advantageous for CNS drug candidates .

- The spirocyclic compound (C₈H₁₆ClFN₂O) offers conformational rigidity due to its fused ring system, which could optimize binding to specific biological targets compared to the target compound’s flexible cyclobutyl group .

Functional Group Diversity

- The benzamide derivative in (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, the target compound’s aminomethyl group may act as a weaker metal ligand, limiting its use in similar catalytic applications .

Biological Activity

3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride is a synthetic compound classified within the β-lactam family, notable for its azetidinone structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a unique four-membered ring structure that contributes to its reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility, making it suitable for various pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Weight | 194.70 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2230799-56-9 |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound typically involves cyclization reactions between cyclobutylamine derivatives and azetidinone precursors under acidic conditions, often using hydrochloric acid as a catalyst. Precise control over reaction parameters such as temperature and solvent choice is crucial for optimizing yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess significant antimicrobial properties, potentially effective against a range of bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Anticancer Activity

Recent investigations have explored the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, suggesting that it may interfere with cellular proliferation pathways. Further research is required to elucidate the specific molecular targets involved.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections.

- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner. The study suggested that the compound's unique structure allows it to interact with key regulatory proteins involved in cell cycle progression.

The proposed mechanism of action includes binding to specific enzymes or receptors within target cells, inhibiting their activity and disrupting normal cellular functions. This interaction may lead to altered metabolic pathways, contributing to both antimicrobial and anticancer effects.

Q & A

Q. How does the compound’s cyclobutyl ring influence pharmacokinetic properties compared to larger cyclic systems?

- Methodological Answer : Conduct permeability assays (Caco-2 monolayers) and metabolic stability tests (microsomal incubation). The cyclobutyl ring’s strain increases solubility but may reduce metabolic half-life versus cyclohexyl analogs. Computational logP and PSA predictions (ChemAxon) guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.